
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H8Cl2N2OS and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,4-Dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 304.19 g/mol
- CAS Number : 23892-21-9
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Apoptosis Induction : Studies have shown that this compound can modulate apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is crucial .
- Cell Cycle Arrest : The compound has demonstrated the ability to arrest cell cycles at specific phases (G1 and G2/M), which is significant for inhibiting cancer cell proliferation .
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression, including Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). The inhibition of these enzymes contributes to reduced tumor growth and metastasis .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 (Colon Cancer) | 5.6 | Apoptosis induction |
MCF-7 (Breast Cancer) | 8.0 | Cell cycle arrest |
A2780 (Ovarian Cancer) | 6.5 | LDHA inhibition |
These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal Models : In rodent models of inflammation, treatment with this compound led to reduced swelling and pain responses compared to control groups .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Colon Cancer : A study involving HT29 colon cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure .
- Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in a reduction of joint swelling by approximately 40%, indicating its potential as an anti-inflammatory agent .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant Activity
Recent studies have demonstrated that compounds similar to 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant properties. For instance, certain derivatives have shown lower IC50 values in DPPH radical scavenging assays compared to standard antioxidants like butylated hydroxy toluene (BHT), indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .
Anticancer Properties
Research indicates that this compound may inhibit key enzymes involved in cancer progression. For example, it has been evaluated for its ability to inhibit lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor metabolism and inflammation. The compound's derivatives have shown promising results with IC50 values that suggest potent inhibitory effects against these enzymes .
Pharmacological Applications
Diabetes Management
The compound has also been investigated for its potential role in diabetes management. Certain derivatives have been identified as dual inhibitors of α-glucosidase (AG) and aldose reductase (AA), suggesting their utility in controlling blood sugar levels and preventing complications associated with diabetes .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives have been documented, particularly their ability to modulate inflammatory pathways through the inhibition of COX-2 and related enzymes. This makes them candidates for further development as anti-inflammatory agents .
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thioxo group in the compound enhances its binding affinity to enzymes like LDHA and COX-2, leading to effective inhibition.
- Cell Signaling Modulation : It may influence key signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects .
Comparative Studies
To understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Antioxidant Activity (IC50) | LDHA Inhibition (IC50) | COX-2 Inhibition (IC50) | Diabetes Inhibition |
---|---|---|---|---|
This compound | Lower than BHT | 281.374 µg/mL | 251.780 µg/mL | Yes |
6-Bromo Derivative | Higher IC50 | Modest inhibition | Not specified | No |
3-Methyl Derivative | Moderate IC50 | Higher IC50 | Not specified | Yes |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A study focused on the synthesis and biological evaluation of various derivatives showed that the introduction of different substituents significantly affected antioxidant potency and enzyme inhibition profiles.
- Case Study 2 : Another investigation revealed that specific modifications in the quinazolinone core structure could enhance the anticancer activity by improving the binding efficiency to target enzymes involved in tumor metabolism .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMEQVZSPBNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351775 | |
Record name | 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103949-43-5 | |
Record name | 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.